molecular formula C23H23IN2O2 B3336353 Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide CAS No. 24136-83-2

Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide

Cat. No. B3336353
CAS RN: 24136-83-2
M. Wt: 486.3 g/mol
InChI Key: FHBDIRWBXNKVRI-UHFFFAOYSA-M
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Description

Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as Nile Red, a fluorescent dye that has been used as a stain for biological samples.

Mechanism of Action

Nile Red is a lipophilic dye that has a high affinity for lipid molecules. It binds to the hydrophobic regions of lipids, causing a shift in its fluorescence emission spectrum. This shift in fluorescence emission allows for the detection and quantification of lipids in biological samples. Nile Red has been shown to selectively stain neutral lipids, such as triglycerides and cholesterol esters, in cells and tissues.
Biochemical and Physiological Effects
Nile Red has been shown to have minimal toxicity in cells and tissues, making it a useful tool for studying lipid metabolism in vitro and in vivo. It has been used to study the effects of different drugs and compounds on lipid metabolism and transport in cells. Nile Red has also been used to study the effects of different diets and nutritional interventions on lipid metabolism in animal models.

Advantages and Limitations for Lab Experiments

Nile Red has several advantages for lab experiments, including its high sensitivity and selectivity for neutral lipids, its compatibility with various imaging and detection methods, and its low toxicity in cells and tissues. However, Nile Red has some limitations, including its inability to distinguish between different types of neutral lipids and its potential for non-specific binding to other biomolecules.

Future Directions

For the use of Nile Red include the development of new imaging and detection methods and further research to understand the mechanisms underlying the effects of different drugs and compounds on lipid metabolism and transport.

Scientific Research Applications

Nile Red has been used in various scientific research applications, including lipid staining, protein labeling, and fluorescence microscopy. It has been used to study the structure and function of lipids in biological membranes, as well as the localization and trafficking of proteins in cells. Nile Red has also been used to study the uptake and metabolism of lipids in different cell types.

properties

IUPAC Name

N-[6-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)hexa-1,3,5-trienyl]-N-phenylacetamide;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N2O2.HI/c1-3-24-21-15-10-11-16-22(21)27-23(24)17-9-4-5-12-18-25(19(2)26)20-13-7-6-8-14-20;/h4-18H,3H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBDIRWBXNKVRI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(OC2=CC=CC=C21)C=CC=CC=CN(C3=CC=CC=C3)C(=O)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885256
Record name Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrien-1-yl]-3-ethyl-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide

CAS RN

24136-83-2
Record name Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrien-1-yl]-3-ethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24136-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazolium, 2-(6-(acetylphenylamino)-1,3,5-hexatrien-1-yl)-3-ethyl-, iodide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024136832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrien-1-yl]-3-ethyl-, iodide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrien-1-yl]-3-ethyl-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide
Reactant of Route 2
Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide
Reactant of Route 3
Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide
Reactant of Route 4
Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide
Reactant of Route 5
Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide
Reactant of Route 6
Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide

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